

Spectroscopic data (NMR, IR, Mass Spec) for 6-Chloro-2-methylquinoline.

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Compound of Interest

Compound Name: 6-Chloro-2-methylquinoline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Comprehensive Spectroscopic Analysis of 6-Chloro-2-methylquinoline

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Abstract

6-Chloro-2-methylquinoline, also known as 6-chloroquinaldine, is a substituted quinoline derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making the unambiguous structural characterization of their derivatives a critical step in research and development.^{[1][2]} This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **6-Chloro-2-methylquinoline**. Synthesizing data from established spectral databases and the scientific literature, this document offers field-proven insights into spectral interpretation, experimental best practices, and the causality behind methodological choices, ensuring a robust and validated understanding of the molecule's identity and purity.

Molecular Structure and Physicochemical Properties

Understanding the fundamental structure is the first step in any spectroscopic analysis. **6-Chloro-2-methylquinoline** possesses a quinoline bicyclic system with a methyl group at the C2 position and a chlorine atom at the C6 position.

Key Properties:

- Molecular Formula: $C_{10}H_8ClN$ [3]
- Molecular Weight: 177.63 g/mol [3]
- Appearance: Solid
- Melting Point: 94-98 °C

For clarity in the subsequent spectroscopic discussions, the following atom numbering scheme will be used.

Caption: Molecular structure of **6-Chloro-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The analysis of **6-Chloro-2-methylquinoline** is conducted in a deuterated solvent, typically deuteriochloroform ($CDCl_3$), which offers excellent solubility and minimal spectral interference.[4]

1H NMR Analysis

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region of the quinoline ring is particularly informative. The electron-withdrawing nature of the nitrogen atom deshields adjacent protons (e.g., H8), while the substituents ($-CH_3$ and $-Cl$) further modulate the chemical shifts of the protons on their respective rings.

Table 1: Predicted 1H NMR Spectral Data for **6-Chloro-2-methylquinoline** in $CDCl_3$

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H3	~7.25 - 7.35	Doublet (d)	$J(\text{H3,H4}) \approx 8.4$
H4	~7.90 - 8.00	Doublet (d)	$J(\text{H4,H3}) \approx 8.4$
H5	~7.60 - 7.70	Doublet (d)	$J(\text{H5,H7}) \approx 2.3$
H7	~7.45 - 7.55	Doublet of Doublets (dd)	$J(\text{H7,H8}) \approx 8.8$, $J(\text{H7,H5}) \approx 2.3$
H8	~7.95 - 8.05	Doublet (d)	$J(\text{H8,H7}) \approx 8.8$
-CH ₃ (at C2)	~2.65 - 2.75	Singlet (s)	-

Note: These are predicted values based on spectral data of analogous compounds such as 6-methylquinoline and 6-chloroquinoline.^{[5][6]} Actual experimental values may vary slightly.

Causality and Interpretation:

- **-CH₃ Singlet:** The methyl protons at C2 appear as a sharp singlet around 2.7 ppm, as there are no adjacent protons to couple with. Its downfield shift is characteristic of a methyl group attached to an aromatic ring.
- **H3/H4 Coupling:** Protons H3 and H4 on the pyridine ring form a simple AX spin system, appearing as two distinct doublets with a typical ortho-coupling constant of ~8.4 Hz.
- **H5, H7, H8 System:** Protons on the benzene ring exhibit a more complex pattern. H8 is ortho to the nitrogen, making it the most deshielded proton on this ring. H5 appears as a doublet due to meta-coupling with H7. H7 is split into a doublet of doublets by its ortho neighbor H8 and its meta neighbor H5.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for **6-Chloro-2-methylquinoline** in CDCl₃

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2	~158 - 160
C3	~121 - 123
C4	~135 - 137
C4a	~146 - 148
C5	~126 - 128
C6	~130 - 132
C7	~129 - 131
C8	~127 - 129
C8a	~128 - 130
-CH ₃	~24 - 26

Note: Predicted values are based on substituent effects and data from related compounds like 6-methylquinoline and 6-chloroquinoline.^{[7][8]} The signals for C4a, C6, C8, and C8a can be close and may require advanced NMR techniques (e.g., HSQC, HMBC) for unambiguous assignment.

Causality and Interpretation:

- **Substituent Effects:** The C2 carbon, bonded to both nitrogen and the methyl group, is significantly downfield. The C6 carbon, directly attached to the electronegative chlorine atom, also experiences a downfield shift (ipso-effect).
- **Quaternary Carbons:** The quaternary carbons (C4a, C6, C8a) typically show lower intensity peaks compared to the protonated carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and data integrity.

- Sample Preparation:
 - Accurately weigh 10-20 mg of **6-Chloro-2-methylquinoline** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp and symmetrical TMS peak.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. A 90° pulse angle and a relaxation delay of 1-2 seconds are standard.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is required. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

- Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by setting the CDCl_3 triplet to 77.16 ppm.[9]
- Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
- Identify and label any residual solvent or impurity peaks by consulting established tables.
[10][11]

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure.

Analysis of the IR Spectrum

The IR spectrum of **6-Chloro-2-methylquinoline** is dominated by absorptions from the aromatic system and the methyl group.

Table 3: Key IR Absorption Bands for **6-Chloro-2-methylquinoline**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3050 - 3100	Aromatic C-H Stretch	Medium
2900 - 3000	Methyl C-H Stretch	Medium
1600 - 1620	C=C Aromatic Ring Stretch	Strong
1480 - 1520	C=N Aromatic Ring Stretch	Strong
~830	C-H Out-of-plane Bend (Aromatic)	Strong
1050 - 1150	C-Cl Stretch	Medium

Data sourced from the NIST Gas-Phase Infrared Database.[12] Peak positions may shift slightly in solid-state (KBr or ATR) measurements.

Causality and Interpretation:

- **C-H Stretches:** The region above 3000 cm^{-1} is characteristic of C-H stretching vibrations. The peaks for the aromatic C-H bonds are typically found at slightly higher wavenumbers than those for the aliphatic methyl C-H bonds.
- **Aromatic "Fingerprint":** The strong absorptions between $1480\text{-}1620\text{ cm}^{-1}$ are due to the stretching vibrations of the C=C and C=N bonds within the quinoline ring system. This region is highly characteristic and serves as a key identifier.
- **C-H Bending:** The strong band around 830 cm^{-1} is indicative of the out-of-plane C-H bending ("wagging") of adjacent hydrogens on the substituted benzene ring, consistent with the 1,2,4-trisubstitution pattern.
- **C-Cl Stretch:** The carbon-chlorine stretching vibration is expected in the $1050\text{-}1150\text{ cm}^{-1}$ region.

Experimental Protocol: FTIR Sample Preparation

The choice of sampling technique depends on the physical state of the sample and the desired information. For a solid like **6-Chloro-2-methylquinoline**, two methods are prevalent.

Method A: Potassium Bromide (KBr) Pellet^{[13][14]} This transmission method provides a high-quality spectrum of the pure solid.

- **Preparation:** Gently grind 1-2 mg of the sample with ~100 mg of dry, IR-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Pressing:** Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
- **Analysis:** Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first, then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR)^{[14][15]} ATR is a rapid and non-destructive technique requiring minimal sample preparation.

- **Background Collection:** Ensure the ATR crystal (typically diamond or ZnSe) is clean. With the pressure arm disengaged, collect a background spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Analysis:** Lower the pressure arm to ensure firm contact between the sample and the crystal. Collect the sample spectrum. After analysis, clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.^{[16][17]}

Analysis of the EI Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, causing ionization to form a radical cation (the molecular ion, $M^{+\bullet}$) and inducing fragmentation.^{[18][19]}

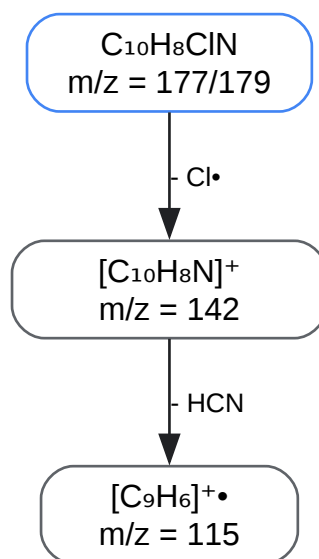
Table 4: Major Ions in the EI Mass Spectrum of **6-Chloro-2-methylquinoline**

m/z	Proposed Ion/Fragment	Key Feature
179	$[M+2]^{+\bullet}$ of $C_{10}H_8^{37}ClN$	Isotope peak, ~1/3 intensity of m/z 177
177	$[M]^{+\bullet}$ of $C_{10}H_8^{35}ClN$	Molecular Ion
142	$[M - Cl]^+$	Loss of a chlorine radical
115	$[M - Cl - HCN]^+$ or $[C_9H_6]^+$	Subsequent loss of hydrogen cyanide

Data interpreted from a GC-MS spectrum of **6-Chloro-2-methylquinoline**.^[20]

Causality and Interpretation:

- **Molecular Ion Cluster:** The most critical feature is the molecular ion cluster at m/z 177 and 179. The presence of one chlorine atom results in a characteristic $M^{+\bullet}$ to $[M+2]^{+\bullet}$ intensity ratio of approximately 3:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. This is a definitive confirmation of the presence of chlorine.
- **Primary Fragmentation:** A common fragmentation pathway for halogenated aromatics is the loss of the halogen radical. The peak at m/z 142 corresponds to the loss of a Cl^\bullet radical from the molecular ion, resulting in the 2-methylquinoline cation.
- **Further Fragmentation:** The fragment at m/z 115 likely arises from the further loss of a neutral hydrogen cyanide (HCN) molecule from the m/z 142 ion, a characteristic fragmentation pattern for quinoline and other nitrogen-containing aromatic systems.



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Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~ 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Method:**

- Injector: Set to a temperature of 250-280 °C. Inject 1 µL of the sample solution in split or splitless mode.
- Column: Use a standard non-polar capillary column (e.g., DB-5ms, HP-5ms).
- Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 280-300 °C.
- MS Method:
 - Ion Source: Use Electron Impact (EI) ionization at the standard 70 eV.[\[17\]](#)
 - Source Temperature: Set to 230 °C.
 - Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

Conclusion

The structural identity of **6-Chloro-2-methylquinoline** is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the substitution pattern. IR spectroscopy provides a characteristic fingerprint, confirming the presence of the quinoline core and its substituents. Finally, Mass Spectrometry verifies the molecular weight and elemental composition (specifically the presence of chlorine) through isotopic analysis, while its fragmentation pattern offers corroborating structural evidence. The protocols and interpretive logic detailed in this guide provide a robust framework for the confident characterization of this and related compounds in a research, development, or quality control setting.

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